N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine is a complex organic compound that features a benzodioxole ring, a tetrazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine typically involves multiple steps. One common route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Tetrazole Ring: The tetrazole ring can be synthesized via the reaction of nitriles with azides under acidic conditions.
Formation of the Sulfanyl Group: This involves the reaction of thiols with appropriate alkylating agents.
Coupling Reactions: The final step involves coupling the benzodioxole and tetrazole intermediates through a sulfanyl linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic amino acids in proteins, while the tetrazole ring can form hydrogen bonds with polar residues. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- **N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine
- **N-(1,3-benzodioxol-5-ylmethyl)-1-phenylmethanesulfonamide
- **N,N-bis(1,3-benzodioxol-5-ylmethyl)amine
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine is unique due to its combination of a benzodioxole ring, a tetrazole ring, and a sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H15N5O2S |
---|---|
Molecular Weight |
293.35g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C12H15N5O2S/c1-17-12(14-15-16-17)20-5-4-13-7-9-2-3-10-11(6-9)19-8-18-10/h2-3,6,13H,4-5,7-8H2,1H3 |
InChI Key |
MZOUUENCQIPPGA-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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